molecular formula C10H11N3O5 B102659 N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide CAS No. 15862-16-5

N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide

Cat. No. B102659
CAS RN: 15862-16-5
M. Wt: 253.21 g/mol
InChI Key: HXKVFSCPSAIRKB-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide, commonly known as ENA, is a chemical compound that has been widely used in scientific research. It is a nitrosating agent that is commonly used to study the mechanisms of nitrosation and to investigate the effects of nitrosation on biological systems.

Mechanism Of Action

ENA is a nitrosating agent, which means that it can transfer a nitroso group (NO) to other molecules. The mechanism of nitrosation involves the formation of nitrosating species, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The reaction of ENA with amino acids, peptides, and proteins leads to the formation of nitrosated products. The nitrosation of DNA and RNA can lead to the formation of mutagenic and carcinogenic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of ENA are complex and depend on the specific molecule that is being nitrosated. Nitrosation of amino acids, peptides, and proteins can lead to changes in their structure and function. Nitrosation of DNA and RNA can lead to mutations and carcinogenesis. ENA has also been shown to induce oxidative stress and to activate the NF-κB signaling pathway.

Advantages And Limitations For Lab Experiments

ENA is a useful tool for investigating the mechanisms of nitrosation and the effects of nitrosation on biological systems. It is a relatively stable compound that can be easily synthesized and purified. However, ENA has some limitations for lab experiments. It is a potent nitrosating agent that can react with a wide range of nucleophiles, which can make it difficult to control the reaction. Additionally, ENA can induce oxidative stress, which can confound the interpretation of experimental results.

Future Directions

There are many future directions for research on ENA. One area of interest is the development of new nitrosating agents that are more selective and less toxic than ENA. Another area of interest is the investigation of the effects of nitrosation on specific proteins and enzymes. Finally, the development of new techniques for detecting and quantifying nitrosated products will be important for advancing our understanding of the mechanisms of nitrosation.

Synthesis Methods

ENA can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with nitrosylsulfuric acid. The reaction yields ENA as a yellow crystalline solid. The purity of the compound is typically determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

ENA has been widely used in scientific research to investigate the mechanisms of nitrosation and to study the effects of nitrosation on biological systems. ENA is commonly used to nitrosate amino acids, peptides, and proteins. This allows researchers to investigate the effects of nitrosation on the structure and function of these molecules. ENA has also been used to study the effects of nitrosation on DNA and RNA.

properties

CAS RN

15862-16-5

Product Name

N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide

InChI

InChI=1S/C10H11N3O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12(11-15)7(2)14/h4-6H,3H2,1-2H3

InChI Key

HXKVFSCPSAIRKB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-]

Other CAS RN

15862-16-5

synonyms

2-NITRO-N-NITROSOPHENACETIN

Origin of Product

United States

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